2-Amino-6-(Trifluoromethoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

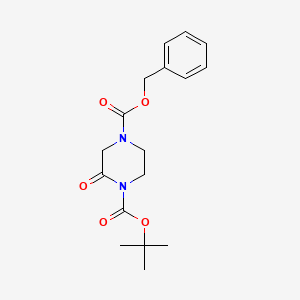

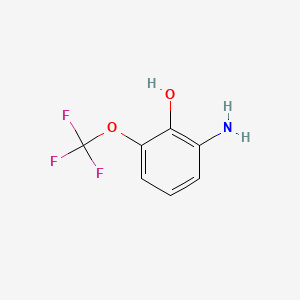

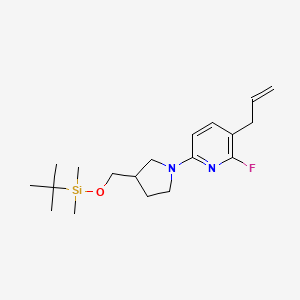

2-Amino-6-(Trifluoromethoxy)phenol is a compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.12 g/mol . The IUPAC name for this compound is 2-amino-6-(trifluoromethoxy)phenol .

Synthesis Analysis

The synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to riluzole, has been described . The synthesized compounds, particularly benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents .Molecular Structure Analysis

The molecular structure of 2-Amino-6-(Trifluoromethoxy)phenol includes a phenol group, an amino group, and a trifluoromethoxy group . The InChI string representation of the molecule isInChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 . Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-(Trifluoromethoxy)phenol are not detailed in the search results, the compound is structurally related to riluzole and its derivatives . These compounds have been synthesized to antagonize voltage-dependent Na+ channel currents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.03506292 g/mol . The topological polar surface area of the compound is 55.5 Ų .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

2-Amino-6-(Trifluoromethoxy)phenol: has been investigated for its potential as a drug candidate. Researchers have synthesized derivatives structurally related to riluzole, a neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS). Preliminary results suggest that certain benzamide derivatives of this compound can antagonize voltage-dependent Na⁺ channel currents, making them potential inhibitors of these channels. Additionally, these compounds exhibit low binding affinity for GABA and NMDA receptors .

Neuroprotection and Neurological Disorders

Given its structural similarity to riluzole, 2-Amino-6-(Trifluoromethoxy)phenol may hold promise in neuroprotection. Riluzole is known to slow the progression of ALS, although the precise mechanism remains uncertain. It likely involves inhibition of glutamate release and noncompetitive blockade of NMDA receptors. Further exploration of this compound’s effects on neuronal function could reveal novel therapeutic avenues .

Ion Channel Modulation

The compound affects various ion channels, particularly voltage-dependent sodium channels. By modulating these channels, it could influence neuronal excitability and synaptic transmission. Investigating its impact on specific ion channels may yield insights into neurological disorders and potential therapeutic interventions .

Anxiolytic Properties

While not extensively studied, some benzamide derivatives of 2-Amino-6-(Trifluoromethoxy)phenol exhibit anxiolytic effects. Understanding the underlying mechanisms could contribute to the development of novel anxiolytic drugs .

Anti-Ischemic Effects

Research suggests that riluzole possesses anti-ischemic properties. Given its bioisosteric relationship with riluzole, 2-Amino-6-(Trifluoromethoxy)phenol and its derivatives may also impact ischemic conditions. Investigating their effects on cellular responses to ischemia could be valuable .

Patch-Clamp Techniques and Neuronal Cultures

Researchers have employed patch-clamp techniques to study the electrophysiological properties of these compounds. Neuronal primary cultures provide a relevant model system for assessing their effects on ion channels and neuronal excitability .

Propiedades

IUPAC Name |

2-amino-6-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADCLVKCMZDKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(Trifluoromethoxy)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)